

Olanexidine Gluconate: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olanexidine Gluconate*

Cat. No.: *B609728*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanexidine Gluconate, developed by Otsuka Pharmaceutical Co., Ltd., is a novel biguanide antiseptic agent that has emerged as a significant advancement in the prevention of surgical site infections (SSIs).^[1] Its development marked a noteworthy event in the field of antiseptics, representing a new active ingredient to receive marketing approval in Japan in 50 years.^[1] This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and bactericidal efficacy of **Olanexidine Gluconate**, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Discovery and Development

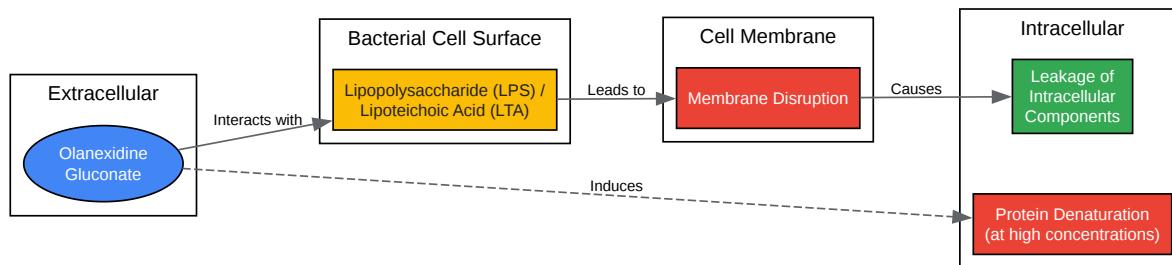
Olanexidine, with the chemical name 1-(3,4-dichlorobenzyl)-5-octylbiguanide, was first synthesized in 1997.^[2] The gluconate salt, **Olanexidine Gluconate** (development code: OPB-2045G), was subsequently developed to improve its solubility for use as a topical antiseptic.^[2] ^[3] The early development phase involved using olanexidine hydrochloride hydrate, which had limited solubility at high concentrations.^[3] The switch to the gluconate salt was a key step in formulating a viable antiseptic solution.^[3]

Otsuka Pharmaceutical Factory, Inc. led the development, and the product was launched in Japan in September 2015 under the brand name Olanedine® Antiseptic Solution 1.5%.[\[4\]](#)[\[5\]](#) Clinical trials were conducted in Japan, and a new drug application was submitted in 2014.[\[6\]](#) As of January 2015, no other countries had approved drug products containing **olanelxidine gluconate** as an active ingredient.[\[3\]](#)

Chemical Properties

Property	Value
Chemical Name	1-(3,4-dichlorobenzyl)-5-octylbiguanide mono-d-gluconate
Development Code	OPB-2045G
Molecular Formula	C ₂₃ H ₃₉ Cl ₂ N ₅ O ₇
Molecular Weight	568.49 g/mol
CAS Registry Number	799787-53-4

Mechanism of Action


Olanexidine Gluconate exerts its potent bactericidal effects through a multi-step process that primarily targets the bacterial cell membrane.[\[7\]](#)[\[8\]](#) This mechanism, while sharing some similarities with other biguanides like chlorhexidine, also exhibits distinct characteristics.[\[2\]](#)[\[8\]](#)

The key stages of its mechanism of action are:

- Interaction with Bacterial Surface Molecules: Olanexidine first interacts with negatively charged components on the bacterial cell surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[\[2\]](#)[\[8\]](#)[\[9\]](#)
- Cell Membrane Disruption: Following this initial binding, olanelxidine disrupts the integrity of the bacterial cell membrane.[\[2\]](#)[\[7\]](#)[\[8\]](#) This disruption is a critical step leading to cell death.
- Leakage of Intracellular Components: The compromised cell membrane allows for the irreversible leakage of essential intracellular components, such as ions and small molecules, leading to a loss of cellular function.[\[2\]](#)[\[8\]](#)

- Protein Denaturation: At higher concentrations ($\geq 160 \mu\text{g/ml}$), olanexidine can also cause the denaturation of bacterial proteins, contributing to its bactericidal activity.[2][8]

The following diagram illustrates the proposed mechanism of action:

[Click to download full resolution via product page](#)

Mechanism of Action of Olanexidine Gluconate

Bactericidal Efficacy

Olanexidine Gluconate demonstrates a broad spectrum of rapid and potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as Methicillin-Resistant *Staphylococcus aureus* (MRSA) and Vancomycin-Resistant Enterococci (VRE).[4][5][10]

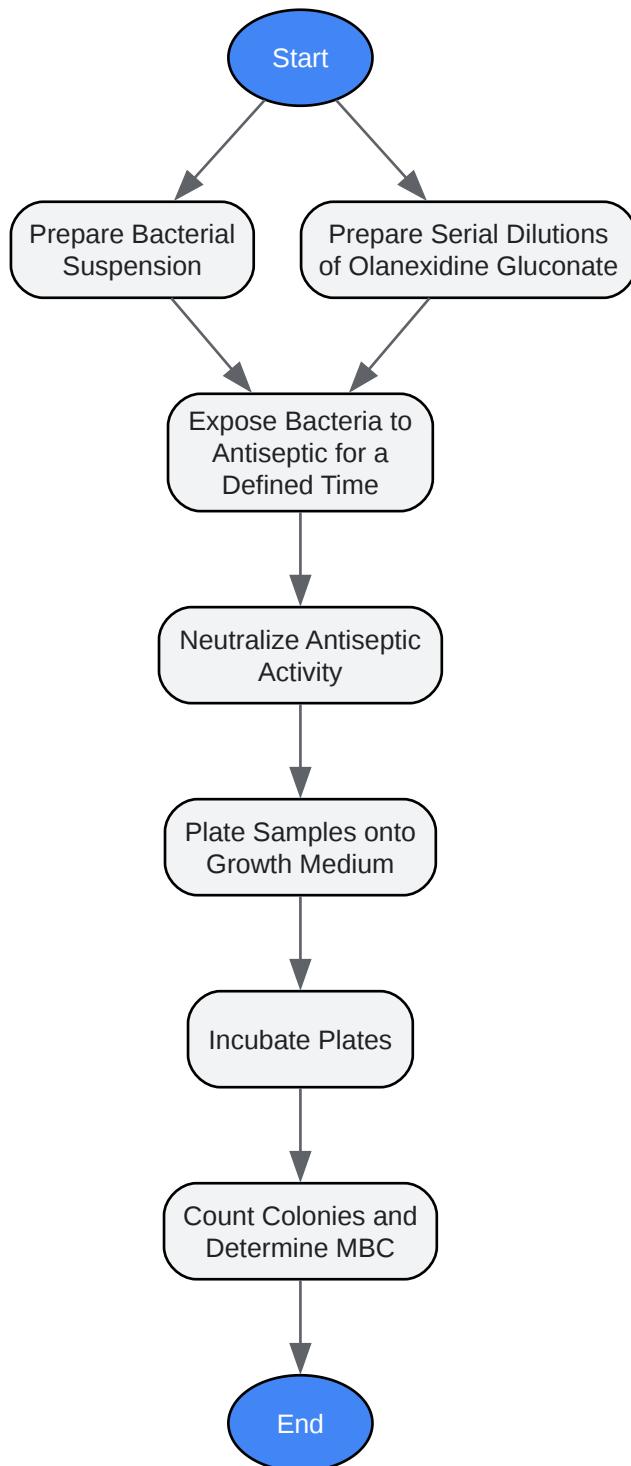
Quantitative Bactericidal Activity

The following tables summarize the bactericidal efficacy of **Olanexidine Gluconate** against various bacterial groups.

Table 1: Estimated Bactericidal Concentrations of **Olanexidine Gluconate** (180-second exposure)[2][10][11]

Bacterial Group	Number of Strains	Estimated Bactericidal Concentration (µg/mL)
Gram-positive cocci	155	869
Gram-positive bacilli	29	109
Gram-negative bacteria	136	434

Table 2: Comparative Efficacy of **Olanexidine Gluconate** in Clinical Trials for the Prevention of Surgical Site Infections (SSIs)


Study Comparison	Olanexidine Gluconate SSI Rate	Comparator SSI Rate	Outcome
vs. Povidone-Iodine[8]	10.8%	13.0%	No significant difference in total SSI, but a significant reduction in deep incisional SSI with Olanexidine Gluconate.
vs. Chlorhexidine-Alcohol[7]	12.4%	13.6%	Olanexidine did not significantly reduce the overall SSI rate compared to chlorhexidine-alcohol.
Meta-analysis vs. Conventional Antiseptics (Povidone-Iodine or Chlorhexidine)[12]	7.8%	11.1%	Olanexidine significantly reduced overall SSIs.

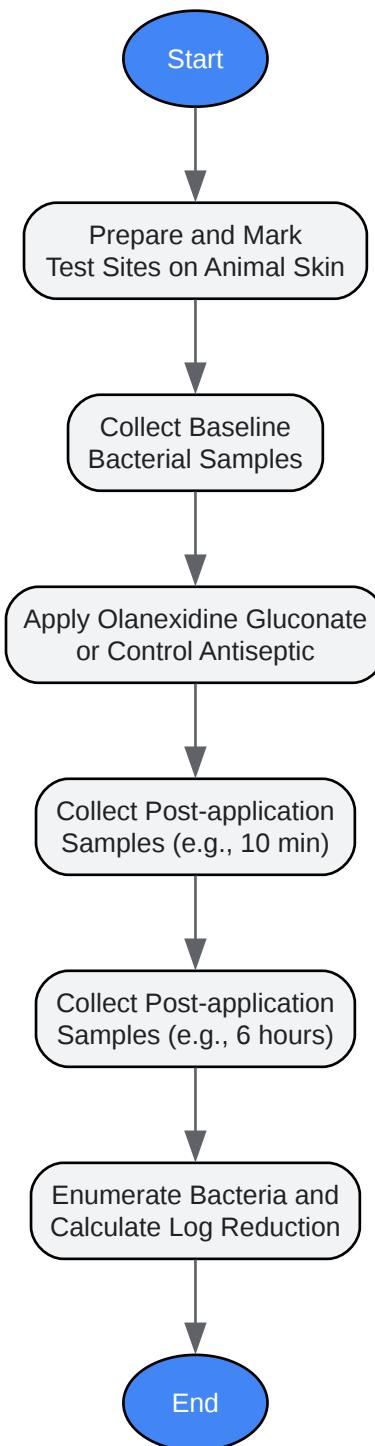
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of **Olanexidine Gluconate**.

Minimal Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antiseptic that results in a $\geq 99.9\%$ reduction in the initial bacterial inoculum.

[Click to download full resolution via product page](#)


Workflow for MBC Determination

Protocol Outline:

- Bacterial Suspension Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth or saline.
- Antiseptic Dilution: Serial dilutions of **Olanexidine Gluconate** are prepared in a microtiter plate.
- Exposure: A defined volume of the bacterial suspension is added to each dilution of the antiseptic and incubated for a specific contact time (e.g., 30, 60, or 180 seconds).
- Neutralization: The bactericidal action is stopped by adding a validated neutralizing agent.
- Plating and Incubation: Aliquots from the neutralized mixtures are plated onto appropriate agar media and incubated.
- MBC Determination: The MBC is determined as the lowest concentration of the antiseptic that shows a ≥ 3 -log₁₀ reduction in the bacterial count compared to the initial inoculum.[\[13\]](#)

In Vivo Efficacy Study in an Animal Model (Cynomolgus Monkeys)

This protocol is designed to evaluate the immediate and persistent bactericidal activity of **Olanexidine Gluconate** on the skin.

[Click to download full resolution via product page](#)

Workflow for In Vivo Efficacy Study

Protocol Outline:

- Animal and Site Preparation: Test sites are marked on the abdomen of cynomolgus monkeys.
- Baseline Sampling: Baseline bacterial counts are determined from the test sites.
- Antiseptic Application: **Olanexidine Gluconate** or a control antiseptic (e.g., chlorhexidine or povidone-iodine) is applied to the test sites.
- Post-application Sampling: Bacterial samples are collected at specified time points after application (e.g., 10 minutes and 6 hours) to assess immediate and persistent effects.
- Bacterial Enumeration and Analysis: The number of viable bacteria in the samples is determined, and the \log_{10} reduction from baseline is calculated.[\[13\]](#)

Synthesis

While the original synthesis protocol by Otsuka Pharmaceutical is proprietary, a "green" and simpler route for the synthesis of olanexidine has been developed. This alternative method avoids the use of harmful reagents.

Alternative Synthesis Scheme:

- Cyanoguanidylation: 3,4-dichlorobenzylamine is reacted with dicyandiamide to form 3,4-dichlorobenzylbiguanide.
- Condensation: The resulting intermediate is then condensed with 1-bromooctane using a phase transfer catalyst (e.g., tetrabutyl ammonium bromide) in a biphasic solvent system.

This method has been reported to produce olanexidine with a high overall yield.

Conclusion

Olanexidine Gluconate represents a significant contribution to the field of antiseptics, offering a potent and broad-spectrum bactericidal agent for the prevention of infections. Its development by Otsuka Pharmaceutical addressed the need for new antiseptics effective against resistant pathogens. The mechanism of action, centered on the rapid disruption of the bacterial cell membrane, underscores its efficacy. Both *in vitro* and *in vivo* studies have demonstrated its strong bactericidal activity, which is comparable or, in some cases, superior to

existing antiseptics. As research continues, **Olanexidine Gluconate** is poised to play an increasingly important role in infection control strategies within healthcare settings.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ovid.com [ovid.com]
- 2. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of skin antisepsis between povidone-iodine and olanexidine gluconate in hepato-biliary-pancreatic surgery : a retrospective study [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. pmda.go.jp [pmda.go.jp]
- 6. Clinical application of skin antisepsis using aqueous olanexidine: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of aqueous olanexidine compared with alcohol-based chlorhexidine for surgical skin antisepsis regarding the incidence of surgical-site infections in clean-contaminated surgery: a randomized superiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized controlled trial of olanexidine gluconate and povidone iodine for surgical site infection after gastrointestinal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bactericidal Effects and Mechanism of Action of Olanexidine Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison between olanexidine gluconate and conventional antiseptics for surgical site infection in gastroenterological surgery: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Olanexidine Gluconate: A Technical Guide to its Discovery, Development, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b609728#olanexidine-gluconate-discovery-and-development-history>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com